3-Cyclopropoxyphthalamide
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Overview
Description
3-Cyclopropoxyphthalamide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry. The unique structure of this compound, which includes a cyclopropoxy group attached to the phthalimide core, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxyphthalamide typically involves the reaction of phthalic anhydride with cyclopropylamine. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxyphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phthalimides.
Scientific Research Applications
3-Cyclopropoxyphthalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxyphthalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Phthalimide: The parent compound of 3-Cyclopropoxyphthalamide, known for its use in organic synthesis.
Naphthalimide: A similar compound with a naphthalene ring, used in the development of fluorescent dyes and anticancer agents.
Thalidomide: A well-known phthalimide derivative with immunomodulatory and anti-inflammatory properties.
Uniqueness: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-cyclopropyloxybenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C11H12N2O3/c12-10(14)7-2-1-3-8(9(7)11(13)15)16-6-4-5-6/h1-3,6H,4-5H2,(H2,12,14)(H2,13,15) |
InChI Key |
FPOKPGVMBLISLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2C(=O)N)C(=O)N |
Origin of Product |
United States |
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